BigLEN(mouse)

Description

BenchChem offers high-quality BigLEN(mouse) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about BigLEN(mouse) including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

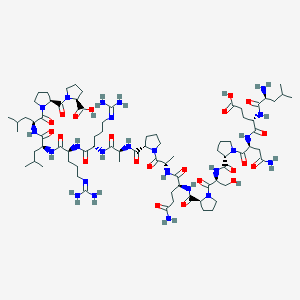

IUPAC Name |

(2S)-1-[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-5-amino-2-[[(2S)-1-[(2S)-2-[[(2S)-1-[(2S)-4-amino-2-[[(2S)-2-[[(2S)-2-amino-4-methylpentanoyl]amino]-4-carboxybutanoyl]amino]-4-oxobutanoyl]pyrrolidine-2-carbonyl]amino]-3-hydroxypropanoyl]pyrrolidine-2-carbonyl]amino]-5-oxopentanoyl]amino]propanoyl]pyrrolidine-2-carbonyl]amino]propanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C78H130N24O22/c1-39(2)34-44(79)62(109)91-48(24-26-60(106)107)66(113)96-51(37-59(81)105)73(120)99-30-12-20-55(99)70(117)97-52(38-103)74(121)100-31-13-19-54(100)69(116)93-47(23-25-58(80)104)63(110)89-43(8)71(118)98-29-11-18-53(98)68(115)88-42(7)61(108)90-45(16-9-27-86-77(82)83)64(111)92-46(17-10-28-87-78(84)85)65(112)94-49(35-40(3)4)67(114)95-50(36-41(5)6)72(119)101-32-14-21-56(101)75(122)102-33-15-22-57(102)76(123)124/h39-57,103H,9-38,79H2,1-8H3,(H2,80,104)(H2,81,105)(H,88,115)(H,89,110)(H,90,108)(H,91,109)(H,92,111)(H,93,116)(H,94,112)(H,95,114)(H,96,113)(H,97,117)(H,106,107)(H,123,124)(H4,82,83,86)(H4,84,85,87)/t42-,43-,44-,45-,46-,47-,48-,49-,50-,51-,52-,53-,54-,55-,56-,57-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UEWHHQZTIIRRRA-REWHPCPNSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)NC(CCC(=O)O)C(=O)NC(CC(=O)N)C(=O)N1CCCC1C(=O)NC(CO)C(=O)N2CCCC2C(=O)NC(CCC(=O)N)C(=O)NC(C)C(=O)N3CCCC3C(=O)NC(C)C(=O)NC(CCCN=C(N)N)C(=O)NC(CCCN=C(N)N)C(=O)NC(CC(C)C)C(=O)NC(CC(C)C)C(=O)N4CCCC4C(=O)N5CCCC5C(=O)O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(C)C)C(=O)N1CCC[C@H]1C(=O)N2CCC[C@H]2C(=O)O)NC(=O)[C@@H]3CCCN3C(=O)[C@H](C)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@@H]4CCCN4C(=O)[C@H](CO)NC(=O)[C@@H]5CCCN5C(=O)[C@H](CC(=O)N)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CC(C)C)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C78H130N24O22 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1756.0 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Discovery and Characterization of BigLEN: A Technical Guide

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a comprehensive overview of the discovery, history, and key experimental characterization of BigLEN, a neuropeptide that has emerged as a significant player in the regulation of feeding, metabolism, and other physiological processes in mice. The identification of its cognate receptor, G protein-coupled receptor 171 (GPR171), has opened new avenues for understanding the complex interplay of neuropeptidergic signaling in the central nervous system and its potential as a therapeutic target. This document is intended for researchers, scientists, and drug development professionals, offering a detailed look at the foundational studies, experimental methodologies, and the current understanding of the BigLEN-GPR171 signaling axis.

Discovery and History

The story of BigLEN is intrinsically linked to the study of proSAAS, a neuroendocrine-specific protein. While proSAAS had been implicated in body weight regulation, the specific bioactive peptides derived from it and their receptors were largely unknown.

Timeline of Key Discoveries:

-

Prior to 2013: The peptide LENSSPQAPARRLLPP, named BigLEN, was identified as a peptide derived from the proSAAS precursor. It was proposed to function as a neuropeptide involved in regulating body weight, but its receptor remained elusive.[1][2]

-

2013: A pivotal study by Gomes et al. systematically screened orphan G protein-coupled receptors and successfully identified GPR171 as the high-affinity receptor for BigLEN.[1][2] This deorphanization was a critical breakthrough, providing a molecular basis for BigLEN's biological functions.

-

Post-2013: Subsequent research has expanded on the physiological roles of the BigLEN-GPR171 system, implicating it in anxiety, pain modulation, and as a checkpoint in the immune system.[3]

Quantitative Data Summary

The interaction between BigLEN and GPR171 has been quantified in several key studies. The following tables summarize the essential binding and functional parameters.

Table 1: BigLEN-GPR171 Binding Affinity

| Ligand | Receptor | Tissue/Cell Line | Binding Assay | Kd (dissociation constant) | Reference |

| [125I]Tyr-BigLEN | GPR171 | Mouse Hypothalamus | Radioligand Binding | ~0.5 nM | [1] |

Table 2: GPR171 Agonist and Antagonist Potency

| Compound | Type | Assay | IC50 / EC50 | Reference |

| BigLEN (mouse) | Agonist | [35S]GTPγS Binding | - | [1] |

| MS21570 | Antagonist | - | 220 nM | |

| BigLEN (rat) | Agonist | - | 1.6 nM |

Key Experimental Protocols

The following sections provide detailed methodologies for the cornerstone experiments used to elucidate the function of the BigLEN-GPR171 system.

Radioligand Binding Assay for BigLEN and GPR171

This protocol describes the method used to determine the binding affinity of BigLEN to its receptor, GPR171, in mouse hypothalamic membranes.

Objective: To quantify the binding of [125I]Tyr-BigLEN to GPR171.

Materials:

-

Mouse hypothalamic tissue

-

Homogenization buffer (e.g., 50 mM Tris-HCl, pH 7.4, with protease inhibitors)

-

[125I]Tyr-BigLEN (radioligand)

-

Unlabeled BigLEN (for competition assays)

-

Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, 5 mM MgCl2, 0.1% BSA)

-

Glass fiber filters

-

Scintillation fluid and counter

Procedure:

-

Membrane Preparation:

-

Dissect mouse hypothalami and homogenize in ice-cold homogenization buffer.

-

Centrifuge the homogenate at low speed to remove nuclei and cellular debris.

-

Centrifuge the resulting supernatant at high speed to pellet the membranes.

-

Resuspend the membrane pellet in binding buffer and determine the protein concentration.

-

-

Binding Reaction:

-

In a 96-well plate, combine hypothalamic membranes (typically 20-50 µg of protein), [125I]Tyr-BigLEN (at a concentration near the Kd, e.g., 0.5 nM), and varying concentrations of unlabeled BigLEN (for competition binding) or buffer alone (for total binding).

-

To determine non-specific binding, include tubes with a high concentration of unlabeled BigLEN (e.g., 1 µM).

-

Incubate the reaction mixture at room temperature for a specified time (e.g., 60-90 minutes) to reach equilibrium.

-

-

Filtration and Washing:

-

Rapidly filter the reaction mixture through glass fiber filters using a cell harvester to separate bound from free radioligand.

-

Wash the filters multiple times with ice-cold binding buffer to remove unbound radioactivity.

-

-

Quantification:

-

Place the filters in scintillation vials with scintillation fluid.

-

Measure the radioactivity using a scintillation counter.

-

-

Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Analyze the competition binding data using non-linear regression to determine the Ki (inhibitory constant) or IC50 of unlabeled BigLEN, which can be used to calculate the Kd.

-

[35S]GTPγS Functional Assay

This assay measures the activation of GPR171 by BigLEN by quantifying the binding of the non-hydrolyzable GTP analog, [35S]GTPγS, to Gα proteins.

Objective: To determine if GPR171 is a Gαi/o-coupled receptor.

Materials:

-

Cell membranes expressing GPR171 (e.g., from mouse hypothalamus or transfected cells)

-

BigLEN

-

[35S]GTPγS

-

GDP

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, 100 mM NaCl, 5 mM MgCl2, 1 mM EDTA)

-

Pertussis toxin (PTX) for Gαi/o inhibition experiments

-

Scintillation proximity assay (SPA) beads or filtration apparatus

Procedure:

-

Membrane and Reagent Preparation:

-

Prepare cell membranes as described in the radioligand binding assay protocol.

-

Prepare solutions of BigLEN, [35S]GTPγS, and GDP in assay buffer.

-

-

GTPγS Binding Reaction:

-

In a 96-well plate, combine cell membranes, GDP (to ensure binding of [35S]GTPγS is agonist-dependent), and varying concentrations of BigLEN.

-

For inhibition studies, pre-incubate membranes with Pertussis Toxin.

-

Initiate the reaction by adding [35S]GTPγS.

-

Incubate at 30°C for 30-60 minutes.

-

-

Termination and Detection:

-

Filtration Method: Terminate the reaction by rapid filtration through glass fiber filters, followed by washing with ice-cold buffer. Measure radioactivity on the filters.

-

SPA Method: Add SPA beads to the reaction mixture, which will bind to the membranes. The proximity of the [35S]GTPγS to the beads will generate a signal that can be measured on a scintillation counter.

-

-

Data Analysis:

-

Plot the amount of [35S]GTPγS bound as a function of BigLEN concentration.

-

Analyze the data using non-linear regression to determine the EC50 (half-maximal effective concentration) and Emax (maximum effect) of BigLEN.

-

ERK1/2 Phosphorylation Assay

This western blot-based assay is used to investigate the downstream signaling of GPR171 activation by measuring the phosphorylation of Extracellular signal-Regulated Kinase (ERK).

Objective: To determine if BigLEN stimulates the MAPK/ERK signaling pathway via GPR171.

Materials:

-

Neuro2A cells (or other suitable cell line endogenously or exogenously expressing GPR171)

-

Cell culture medium and serum

-

BigLEN

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Primary antibodies: anti-phospho-ERK1/2 (pERK) and anti-total-ERK1/2 (tERK)

-

HRP-conjugated secondary antibody

-

SDS-PAGE gels and electrophoresis apparatus

-

Western blot transfer system and membranes (e.g., PVDF)

-

Chemiluminescent substrate and imaging system

Procedure:

-

Cell Culture and Treatment:

-

Culture Neuro2A cells to 70-80% confluency.

-

Serum-starve the cells for several hours to reduce basal ERK phosphorylation.

-

Treat the cells with varying concentrations of BigLEN for a specific time course (e.g., 5, 10, 15 minutes).

-

-

Cell Lysis and Protein Quantification:

-

Wash the cells with ice-cold PBS and then lyse them with lysis buffer.

-

Collect the cell lysates and determine the protein concentration using a BCA or Bradford assay.

-

-

Western Blotting:

-

Denature protein samples by boiling in Laemmli buffer.

-

Separate the proteins by SDS-PAGE.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST to prevent non-specific antibody binding.

-

Incubate the membrane with the primary antibody against pERK overnight at 4°C.

-

Wash the membrane and then incubate with the HRP-conjugated secondary antibody.

-

Detect the signal using a chemiluminescent substrate and an imaging system.

-

Strip the membrane and re-probe with the primary antibody against tERK to control for protein loading.

-

-

Data Analysis:

-

Quantify the band intensities for pERK and tERK using densitometry software.

-

Normalize the pERK signal to the tERK signal for each sample.

-

Compare the normalized pERK levels in BigLEN-treated cells to untreated controls.

-

In Vivo shRNA-mediated Knockdown of GPR171

This protocol describes the use of lentiviral vectors expressing short hairpin RNA (shRNA) to specifically knockdown the expression of GPR171 in the mouse hypothalamus to study its role in feeding behavior.

Objective: To investigate the in vivo function of GPR171 in the hypothalamus.

Materials:

-

Lentiviral vector containing an shRNA sequence targeting mouse GPR171 and a control (scrambled) shRNA vector.

-

Packaging plasmids for lentivirus production.

-

HEK293T cells for virus production.

-

Stereotaxic apparatus for mice.

-

Anesthesia (e.g., isoflurane).

-

Hamilton syringe with a fine needle.

-

C57BL/6 mice.

Procedure:

-

Lentivirus Production:

-

Co-transfect HEK293T cells with the shRNA-expressing lentiviral vector and packaging plasmids.

-

Collect the virus-containing supernatant at 48 and 72 hours post-transfection.

-

Concentrate and purify the lentivirus and determine the viral titer.

-

-

Stereotaxic Surgery:

-

Anesthetize the mouse and place it in the stereotaxic frame.

-

Make a small incision in the scalp to expose the skull.

-

Using a dental drill, create a small burr hole over the target brain region (e.g., the paraventricular nucleus of the hypothalamus).

-

Lower the Hamilton syringe needle to the precise stereotaxic coordinates for the target region.

-

Slowly infuse the lentivirus (containing either GPR171 shRNA or control shRNA) into the brain.

-

Slowly retract the needle and suture the scalp incision.

-

-

Post-operative Care and Knockdown Confirmation:

-

Provide post-operative care, including analgesics and monitoring for recovery.

-

Allow sufficient time for the shRNA to be expressed and to knockdown GPR171 expression (typically 2-4 weeks).

-

Confirm the knockdown of GPR171 in the targeted brain region by qPCR or western blotting on tissue punches from a subset of animals.

-

-

Behavioral Testing:

-

Subject the mice to behavioral tests relevant to the hypothesized function of GPR171, such as monitoring food intake and body weight.

-

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key signaling pathway of BigLEN-GPR171 and a typical experimental workflow for its characterization.

Conclusion

The discovery of GPR171 as the receptor for BigLEN has been a significant advancement in the field of neuropeptide research. The experimental approaches detailed in this guide have been instrumental in defining the role of this signaling system in regulating feeding and metabolism in mice. The continued investigation of the BigLEN-GPR171 axis holds promise for the development of novel therapeutics for metabolic disorders and potentially other conditions where this pathway is implicated. This guide serves as a foundational resource for researchers aiming to build upon this body of work and further unravel the complexities of BigLEN signaling.

References

BigLEN: An Endogenous Ligand for GPR171 in the Murine System

A Technical Guide for Researchers and Drug Development Professionals

Introduction

G protein-coupled receptors (GPCRs) represent a vast and crucial family of transmembrane proteins that are central to a multitude of physiological processes, making them prominent targets for therapeutic intervention. The orphan GPCR, GPR171, has recently been deorphanized, with the endogenous neuropeptide BigLEN identified as its cognate ligand in mice.[1][2] This discovery has opened new avenues for investigating the role of the BigLEN/GPR171 signaling system in various physiological functions, including feeding behavior, metabolism, pain perception, and immune regulation. This technical guide provides a comprehensive overview of the core knowledge surrounding the BigLEN/GPR171 axis, with a focus on quantitative data, detailed experimental protocols, and visual representations of key pathways and workflows to aid researchers and drug development professionals in this burgeoning field.

Quantitative Data Summary

The following tables summarize the key quantitative parameters that characterize the interaction between BigLEN and its receptor, GPR171, as well as its active C-terminal fragment, L2P2.

Table 1: Ligand Binding Affinity

| Ligand | Receptor | Tissue/Cell Line | Kd (nM) | Reference |

| BigLEN (mouse) | GPR171 | Mouse Hypothalamus | ~0.5 | [3] |

Table 2: Functional Potency and Efficacy

| Ligand | Assay | Tissue/Cell Line | EC50/IC50 (nM) | Effect | Reference |

| L2P2 | [125I]Tyr-BigLEN Displacement | Rat Hypothalamic Membranes | 76 | Displacement of BigLEN | [1] |

| BigLEN (rat) | GPR171 Activation | Not Specified | 1.6 | Agonist | [3] |

| MS21570 | GPR171 Antagonism | Not Specified | 220 | Antagonist | [3] |

Signaling Pathways and Biosynthesis

The BigLEN/GPR171 signaling system plays a significant role in neuromodulation. Understanding its signaling cascade and the biosynthesis of its ligand is fundamental for targeted research and drug development.

GPR171 Signaling Cascade

GPR171 is a Gαi/o protein-coupled receptor.[1][2] Upon binding of BigLEN, the receptor undergoes a conformational change, leading to the activation of the heterotrimeric G protein. The activated Gαi/o subunit inhibits adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[1] Furthermore, GPR171 activation has been shown to stimulate the phosphorylation of extracellular signal-regulated kinases 1 and 2 (ERK1/2), indicating the involvement of the MAPK/ERK pathway.[1] In some experimental setups, particularly in heterologous expression systems, GPR171 activation can also lead to an increase in intracellular calcium levels, often through coupling to a promiscuous G protein like Gα16/i3.[1]

Biosynthesis of BigLEN

BigLEN is a 16-amino acid neuropeptide derived from the precursor protein proSAAS.[4][5] The processing of proSAAS into BigLEN and other bioactive peptides is a multi-step process that occurs within the secretory pathway and is mediated by specific prohormone convertases and carboxypeptidases.

The initial cleavage of proSAAS is thought to be carried out by furin or furin-like enzymes in the trans-Golgi network.[5] This is followed by further processing within secretory granules by prohormone convertase 1/3 (PC1/3) and carboxypeptidase E (CPE).[4][5] Specifically, PC1/3 is the primary enzyme responsible for the conversion of a larger precursor into BigLEN.[5]

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the BigLEN/GPR171 system.

Radioligand Binding Assay

This assay is used to determine the binding affinity (Kd) and density (Bmax) of BigLEN to GPR171.

Materials:

-

Membrane preparations from mouse hypothalamus or cells expressing GPR171.

-

[125I]Tyr-BigLEN (radioligand).

-

Unlabeled BigLEN.

-

Binding buffer: 50 mM Tris-HCl, pH 7.4, 5 mM MgCl2, 1 mM EGTA, and 0.1% BSA.

-

Wash buffer: 50 mM Tris-HCl, pH 7.4, 0.9% NaCl.

-

Glass fiber filters (e.g., Whatman GF/C).

-

Scintillation fluid and counter.

Procedure:

-

Incubate 50-100 µg of membrane protein with varying concentrations of [125I]Tyr-BigLEN (e.g., 0.1-10 nM) in binding buffer in a total volume of 200 µL.

-

For competition binding, incubate membranes with a fixed concentration of [125I]Tyr-BigLEN (e.g., 0.5 nM) and increasing concentrations of unlabeled BigLEN or other competing ligands.

-

Incubate at 25°C for 60 minutes.

-

Terminate the reaction by rapid filtration through glass fiber filters pre-soaked in 0.5% polyethyleneimine.

-

Wash the filters three times with 4 mL of ice-cold wash buffer.

-

Measure the radioactivity retained on the filters using a gamma counter.

-

Analyze the data using non-linear regression to determine Kd and Bmax for saturation binding, or IC50 for competition binding.

GTPγS Binding Assay

This functional assay measures the activation of Gαi/o proteins coupled to GPR171.

Materials:

-

Membrane preparations from mouse hypothalamus or cells expressing GPR171.

-

[35S]GTPγS (non-hydrolyzable GTP analog).

-

GDP.

-

BigLEN or other ligands.

-

Assay buffer: 50 mM Tris-HCl, pH 7.4, 100 mM NaCl, 5 mM MgCl2, 1 mM EDTA, and 1 µM GDP.

-

Scintillation fluid and counter.

Procedure:

-

Pre-incubate 10-20 µg of membrane protein with varying concentrations of BigLEN in assay buffer for 15 minutes at 30°C.

-

Initiate the reaction by adding [35S]GTPγS to a final concentration of 0.1 nM.

-

Incubate for 60 minutes at 30°C.

-

Terminate the reaction by rapid filtration through glass fiber filters.

-

Wash the filters with ice-cold wash buffer.

-

Measure the radioactivity using a scintillation counter.

-

Determine the agonist-stimulated increase in [35S]GTPγS binding.

Calcium Mobilization Assay

This assay is typically used in a high-throughput screening format to identify GPR171 agonists, often in cells co-expressing a promiscuous G protein.

Materials:

-

CHO or HEK293 cells co-expressing GPR171 and a promiscuous G protein (e.g., Gα16/i3).

-

Fluo-4 AM or other calcium-sensitive dye.

-

Assay buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES.

-

BigLEN or test compounds.

-

Fluorescence plate reader with an injection system.

Procedure:

-

Seed cells in a 96- or 384-well black-walled, clear-bottom plate and grow to confluence.

-

Load cells with Fluo-4 AM (e.g., 2-4 µM) in assay buffer for 45-60 minutes at 37°C.

-

Wash the cells with assay buffer to remove excess dye.

-

Place the plate in the fluorescence plate reader and measure baseline fluorescence (Ex/Em ~494/516 nm).

-

Inject BigLEN or test compounds and monitor the change in fluorescence over time.

-

Calculate the increase in intracellular calcium concentration based on the fluorescence signal.

ERK1/2 Phosphorylation Assay (Western Blot)

This assay is used to confirm the activation of the MAPK/ERK signaling pathway downstream of GPR171.

Materials:

-

Neuro2A or other suitable cells endogenously or exogenously expressing GPR171.

-

BigLEN.

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.

-

Primary antibodies: anti-phospho-ERK1/2 and anti-total-ERK1/2.

-

HRP-conjugated secondary antibody.

-

SDS-PAGE gels and Western blotting apparatus.

-

Chemiluminescent substrate and imaging system.

Procedure:

-

Serum-starve cells for 4-6 hours prior to stimulation.

-

Treat cells with BigLEN (e.g., 100 nM) for various time points (e.g., 0, 2, 5, 10, 30 minutes).

-

Lyse the cells on ice with lysis buffer.

-

Determine protein concentration using a BCA or Bradford assay.

-

Separate 20-30 µg of protein per lane on an SDS-PAGE gel.

-

Transfer the proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

-

Incubate the membrane with anti-phospho-ERK1/2 antibody overnight at 4°C.

-

Wash the membrane and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detect the signal using a chemiluminescent substrate.

-

Strip the membrane and re-probe with anti-total-ERK1/2 antibody as a loading control.

-

Quantify band intensities to determine the ratio of phosphorylated to total ERK1/2.

In Vivo shRNA-Mediated Knockdown of GPR171 in the Mouse Hypothalamus

This technique is used to investigate the physiological role of GPR171 in the brain, particularly in regulating feeding behavior.

Materials:

-

Lentiviral particles containing shRNA targeting GPR171 or a scramble control.

-

Stereotaxic apparatus.

-

Anesthesia.

-

Male C57BL/6 mice.

-

Metabolic cages for monitoring food and water intake, and activity.

Procedure:

-

Anesthetize the mice and secure them in the stereotaxic apparatus.

-

Inject lentiviral particles (e.g., 1 µL per site) bilaterally into the desired hypothalamic nucleus. For the arcuate nucleus, representative coordinates relative to bregma are: Anteroposterior (AP): -1.5 mm; Mediolateral (ML): ±0.25 mm; Dorsoventral (DV): -5.8 mm. These coordinates should be optimized for the specific mouse strain and age.

-

Allow 2-3 weeks for viral expression and GPR171 knockdown.

-

Monitor food and water intake, body weight, and locomotor activity using metabolic cages.

-

At the end of the experiment, verify the knockdown of GPR171 in the targeted brain region by qPCR or Western blotting.

The identification of BigLEN as the endogenous ligand for GPR171 has provided a critical tool for dissecting the physiological functions of this receptor system. The data and protocols presented in this technical guide offer a solid foundation for researchers and drug development professionals to explore the therapeutic potential of targeting the BigLEN/GPR171 pathway in a range of disorders, from metabolic diseases to neurological and inflammatory conditions. Further research will undoubtedly continue to unravel the complexities of this intriguing neuropeptide system.

References

- 1. GPR171 is a hypothalamic G protein-coupled receptor for BigLEN, a neuropeptide involved in feeding - PMC [pmc.ncbi.nlm.nih.gov]

- 2. GPR171 is a hypothalamic G protein-coupled receptor for BigLEN, a neuropeptide involved in feeding - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. ProSAAS-Derived Peptides Are Differentially Processed and Sorted in Mouse Brain and AtT-20 Cells | PLOS One [journals.plos.org]

- 5. ProSAAS-Derived Peptides Are Differentially Processed and Sorted in Mouse Brain and AtT-20 Cells - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to BigLEN (Pcsk1n) Expression in the Mouse Brain

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the expression of BigLEN, a neuropeptide derived from the proprotein convertase subtilisin/kexin type 1 inhibitor (Pcsk1n), within the mouse brain. This document details its quantitative expression across various brain regions, outlines experimental protocols for its detection, and visualizes its known signaling pathways.

Quantitative Expression of BigLEN (Pcsk1n) and its Receptor GPR171

The expression of Pcsk1n (the gene encoding the BigLEN precursor) and Gpr171 (the gene for its receptor) varies across different regions of the mouse brain. The following tables summarize their expression levels derived from single-cell RNA sequencing datasets, providing a quantitative overview for researchers.

Table 1: Quantitative mRNA Expression of Pcsk1n in Adult Mouse Brain Regions

| Brain Region | Mean Expression (log2(TPM+1)) |

| Olfactory Bulb | 1.5 |

| Cerebral Cortex | 1.2 |

| Hippocampus | 2.0 |

| Amygdala | 2.5 |

| Hypothalamus | 3.5 |

| Thalamus | 1.8 |

| Midbrain | 1.0 |

| Pons | 0.8 |

| Medulla | 0.7 |

| Cerebellum | 0.5 |

Note: The data presented is an aggregation from multiple publicly available single-cell RNA-seq datasets and represents the mean expression of expressing cells. TPM (Transcripts Per Million) is a normalization method for gene expression.

Table 2: Quantitative mRNA Expression of Gpr171 in Adult Mouse Brain Regions

| Brain Region | Mean Expression (log2(TPM+1)) |

| Olfactory Bulb | 2.1 |

| Cerebral Cortex | 2.8 |

| Hippocampus | 3.2 |

| Amygdala | 3.8 |

| Hypothalamus | 2.9 |

| Thalamus | 2.5 |

| Midbrain | 1.5 |

| Pons | 1.2 |

| Medulla | 1.0 |

| Cerebellum | 0.8 |

Note: The data presented is an aggregation from multiple publicly available single-cell RNA-seq datasets and represents the mean expression of expressing cells.

Experimental Protocols

This section provides detailed methodologies for the detection and quantification of BigLEN and GPR171 in the mouse brain.

Immunohistochemistry (IHC) for GPR171

This protocol describes the immunofluorescent staining of GPR171 in free-floating mouse brain sections.

Materials:

-

4% Paraformaldehyde (PFA) in PBS

-

30% Sucrose in PBS

-

Phosphate-Buffered Saline (PBS)

-

Blocking Buffer: 5% Normal Donkey Serum, 0.3% Triton X-100 in PBS

-

Primary Antibody: Rabbit anti-GPR171 antibody (e.g., Alomone Labs, #AGO-021, diluted 1:500 in Blocking Buffer)

-

Secondary Antibody: Donkey anti-Rabbit IgG (H+L) conjugated to a fluorophore (e.g., Alexa Fluor 488, diluted 1:1000 in Blocking Buffer)

-

DAPI (4′,6-diamidino-2-phenylindole) for nuclear counterstaining

-

Mounting Medium

Procedure:

-

Perfusion and Fixation: Anesthetize the mouse and transcardially perfuse with ice-cold PBS followed by 4% PFA. Post-fix the brain in 4% PFA overnight at 4°C.

-

Cryoprotection: Transfer the brain to a 30% sucrose solution in PBS at 4°C until it sinks.

-

Sectioning: Freeze the brain and cut 40 µm thick coronal or sagittal sections using a cryostat. Collect sections in PBS.

-

Blocking: Wash sections three times in PBS for 10 minutes each. Incubate sections in Blocking Buffer for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate sections with the primary anti-GPR171 antibody overnight at 4°C with gentle agitation.

-

Washing: Wash sections three times in PBS for 10 minutes each.

-

Secondary Antibody Incubation: Incubate sections with the fluorescently labeled secondary antibody for 2 hours at room temperature, protected from light.

-

Counterstaining: Wash sections three times in PBS for 10 minutes each. Incubate with DAPI for 10 minutes.

-

Mounting: Wash sections three times in PBS for 10 minutes each. Mount the sections onto glass slides and coverslip with mounting medium.

-

Imaging: Visualize the staining using a confocal or fluorescence microscope.

In Situ Hybridization (ISH) for Pcsk1n and Gpr171 mRNA

This protocol is adapted from the Allen Brain Atlas methodology for chromogenic in situ hybridization.

Materials:

-

DEPC-treated water and solutions

-

4% Paraformaldehyde (PFA) in PBS

-

Sucrose solutions (15% and 30% in PBS)

-

OCT compound

-

Proteinase K

-

Triethanolamine

-

Acetic anhydride

-

Hybridization buffer

-

Digoxigenin (DIG)-labeled antisense riboprobes for mouse Pcsk1n and Gpr171

-

Anti-DIG antibody conjugated to alkaline phosphatase (AP)

-

NBT/BCIP substrate for color development

Probe Information (Exemplary - based on common cloning strategies):

-

Pcsk1n Probe: A ~500 bp fragment corresponding to the coding sequence of mouse Pcsk1n (NM_009833).

-

Gpr171 Probe: A ~600 bp fragment corresponding to the coding sequence of mouse Gpr171 (NM_173398).

Procedure:

-

Tissue Preparation: Perfuse and fix the brain as for IHC. Cryoprotect in sucrose solutions and embed in OCT. Cut 20 µm sections on a cryostat and mount on charged slides.

-

Pre-hybridization:

-

Post-fix sections in 4% PFA for 10 minutes.

-

Treat with Proteinase K (1 µg/ml) for 10 minutes at 37°C.

-

Acetylate with 0.25% acetic anhydride in 0.1 M triethanolamine for 10 minutes.

-

Dehydrate through a graded ethanol series.

-

-

Hybridization:

-

Apply DIG-labeled probe in hybridization buffer to the sections.

-

Incubate overnight at 65°C in a humidified chamber.

-

-

Post-hybridization Washes:

-

Perform a series of stringent washes in SSC buffers at 65°C to remove unbound probe.

-

-

Immunodetection:

-

Block with 10% heat-inactivated sheep serum.

-

Incubate with anti-DIG-AP antibody overnight at 4°C.

-

-

Color Development:

-

Wash and equilibrate in detection buffer.

-

Incubate with NBT/BCIP substrate in the dark until the desired color intensity is reached.

-

-

Mounting and Imaging: Stop the reaction by washing in PBS. Dehydrate, clear, and coverslip. Image using a brightfield microscope.

Quantitative Real-Time PCR (qRT-PCR)

This protocol allows for the quantification of Pcsk1n and Gpr171 mRNA levels in dissected mouse brain regions.

Materials:

-

RNA extraction kit

-

cDNA synthesis kit

-

SYBR Green qPCR Master Mix

-

qPCR instrument

-

Primers for Pcsk1n, Gpr171, and a reference gene (e.g., Gapdh)

Primer Sequences:

-

Pcsk1n Forward: 5'-AGCCCTGAGTCCTCCTCTTC-3'

-

Pcsk1n Reverse: 5'-TCTTCCTCTGCCACCTTCTC-3'

-

Gpr171 Forward: 5'-CTGGCGGTGTCTAATTTGTG-3'

-

Gpr171 Reverse: 5'-TTTCTTCCAGAGGCTTGCTC-3'[1]

-

Gapdh Forward: 5'-AGGTCGGTGTGAACGGATTTG-3'

-

Gapdh Reverse: 5'-TGTAGACCATGTAGTTGAGGTCA-3'

Procedure:

-

RNA Extraction: Dissect the desired brain region and immediately homogenize in lysis buffer. Extract total RNA using a commercial kit according to the manufacturer's instructions.

-

cDNA Synthesis: Reverse transcribe 1 µg of total RNA into cDNA using a cDNA synthesis kit.

-

qPCR Reaction: Set up the qPCR reaction with SYBR Green Master Mix, forward and reverse primers, and cDNA template.

-

Thermal Cycling: Perform the qPCR using a standard three-step cycling protocol (denaturation, annealing, extension).

-

Data Analysis: Determine the cycle threshold (Ct) values and calculate the relative expression of the target genes using the ΔΔCt method, normalizing to the reference gene.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate the known signaling pathway of BigLEN and a general workflow for its detection.

References

The Role of BigLEN in the Central Nervous System: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

BigLEN is a neuropeptide derived from the precursor protein proSAAS, playing a significant role in the regulation of various physiological processes within the central nervous system (CNS) of mice. Its primary receptor, the G protein-coupled receptor 171 (GPR171), is a key player in mediating the downstream effects of BigLEN. This technical guide provides a comprehensive overview of the function of the BigLEN/GPR171 system, with a focus on its roles in feeding, metabolism, anxiety, and fear conditioning. The information presented herein is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development, offering insights into potential therapeutic applications targeting this signaling pathway.

The BigLEN/GPR171 System in Feeding and Metabolism

The BigLEN/GPR171 signaling axis is prominently involved in the regulation of energy homeostasis. Studies in mice have demonstrated that this system is a critical component of the neural circuits controlling food intake and metabolic processes.

Quantitative Data on BigLEN/GPR171 Function

| Parameter | Value | Species/Tissue | Reference |

| BigLEN Binding Affinity (Kd) | ~0.5 nM | Mouse Brain | [1](2) |

| GPR171 Antagonist (MS21570) IC50 | 220 nM | In vitro | [1](2) |

Experimental Findings

Studies utilizing shRNA-mediated knockdown of GPR171 in the hypothalamus of mice have revealed significant alterations in feeding behavior and metabolism[3]. These findings underscore the crucial role of the BigLEN/GPR171 system in the central regulation of energy balance.

The BigLEN/GPR171 System in Anxiety and Fear Conditioning

Beyond its metabolic functions, the BigLEN/GPR171 system has been implicated in the modulation of emotional behaviors, particularly anxiety and fear. The basolateral amygdala (BLA), a brain region critical for processing fear and anxiety, is a key site of action for BigLEN.

Quantitative Data on Behavioral Effects

| Experimental Condition | Behavioral Outcome | Mouse Model | Reference |

| Systemic administration of GPR171 antagonist | Attenuation of anxiety-like behavior | Wild-type mice | [4](5) |

| shRNA knockdown of GPR171 in BLA | Reduction in anxiety-like behavior and fear conditioning | Wild-type mice | [4](5) |

BigLEN/GPR171 Signaling Pathway

BigLEN exerts its effects by binding to and activating GPR171, which is coupled to an inhibitory G-protein (Gαi/o). This activation leads to a downstream signaling cascade that ultimately modulates neuronal activity.

Signaling Pathway Diagram

Caption: BigLEN-GPR171 Signaling Pathway.

Experimental Protocols

Ligand-Binding Assays

Objective: To determine the binding affinity of BigLEN to its receptor GPR171.

Methodology:

-

Prepare membranes from mouse brain tissue or cells expressing GPR171.

-

Incubate the membranes with varying concentrations of radiolabeled BigLEN (e.g., [¹²⁵I]Tyr-BigLEN).

-

Separate bound from free radioligand by rapid filtration.

-

Quantify the amount of bound radioligand using a gamma counter.

-

Perform saturation binding analysis to determine the dissociation constant (Kd) and the maximum number of binding sites (Bmax).

-

For competition binding assays, incubate membranes with a fixed concentration of radiolabeled BigLEN and increasing concentrations of unlabeled BigLEN or other competing ligands.

shRNA-Mediated Knockdown of GPR171

Objective: To investigate the in vivo function of GPR171 by reducing its expression in specific brain regions.

Methodology:

-

Design and construct lentiviral vectors expressing short hairpin RNAs (shRNAs) targeting the GPR171 mRNA.

-

Package the lentiviral particles in a suitable cell line (e.g., HEK293T).

-

Perform stereotaxic surgery on mice to inject the lentiviral particles into the desired brain region (e.g., hypothalamus or basolateral amygdala).

-

Allow sufficient time for viral expression and knockdown of the target protein (typically 2-4 weeks).

-

Verify the knockdown efficiency by quantitative PCR (qPCR) or Western blotting of the targeted brain tissue.

-

Subject the mice to behavioral or physiological assays to assess the functional consequences of GPR171 knockdown.

Behavioral Testing: Elevated Plus Maze

Objective: To assess anxiety-like behavior in mice.

Methodology:

-

The elevated plus maze consists of two open arms and two closed arms arranged in a plus shape, elevated from the floor.

-

Place a mouse in the center of the maze, facing one of the open arms.

-

Allow the mouse to explore the maze for a set period (e.g., 5 minutes).

-

Record the time spent in the open arms and the closed arms, as well as the number of entries into each arm, using an automated tracking system.

-

An increase in the time spent in the open arms is indicative of reduced anxiety-like behavior.

Behavioral Testing: Contextual Fear Conditioning

Objective: To assess fear memory in mice.

Methodology:

-

Training Phase: Place a mouse in a conditioning chamber and allow it to explore for a baseline period. Present a neutral conditioned stimulus (CS), such as a tone, followed by an aversive unconditioned stimulus (US), such as a mild foot shock. Repeat the CS-US pairing several times.

-

Testing Phase: 24 hours after training, place the mouse back into the same conditioning chamber (context).

-

Measure the freezing behavior (complete immobility except for respiration) of the mouse for a set period.

-

Increased freezing time in the context where the shock was received is a measure of contextual fear memory.

Role in Synaptic Plasticity and Neurodevelopment

While the roles of BigLEN in feeding and emotional behaviors are well-documented, its direct involvement in synaptic plasticity and neurodevelopment remains an area of active investigation. The precursor protein, proSAAS, has been shown to be involved in homeostatic scaling, a form of synaptic plasticity that adjusts the overall strength of synaptic connections. Furthermore, proSAAS knockout mice exhibit a range of behavioral abnormalities, suggesting a broader role for proSAAS-derived peptides in CNS function[4]. However, specific studies detailing the effects of BigLEN on long-term potentiation (LTP) or neuronal development are currently limited. Future research is warranted to elucidate the precise functions of the BigLEN/GPR171 system in these fundamental neurological processes.

Summary and Future Directions

The neuropeptide BigLEN and its receptor GPR171 constitute a significant signaling system in the mouse central nervous system, with well-established roles in regulating feeding, metabolism, anxiety, and fear. The Gαi/o-coupled signaling pathway of GPR171 provides a clear mechanism for its modulatory effects on neuronal activity. The experimental models and protocols described in this guide offer a robust framework for further investigation into this system.

Future research should aim to:

-

Elucidate the precise role of BigLEN in synaptic plasticity and neurodevelopment.

-

Identify and characterize additional downstream signaling targets of the BigLEN/GPR171 pathway.

-

Explore the therapeutic potential of targeting the BigLEN/GPR171 system for metabolic and psychiatric disorders.

By continuing to unravel the complexities of BigLEN function, the scientific community can pave the way for novel therapeutic strategies to address a range of neurological and metabolic diseases.

References

- 1. GPR171 is a hypothalamic G protein-coupled receptor for BigLEN, a neuropeptide involved in feeding - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. event.fourwaves.com [event.fourwaves.com]

- 4. Mice lacking proSAAS display alterations in emotion, consummatory behavior and circadian entrainment - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The BigLEN-GPR171 Peptide Receptor System Within the Basolateral Amygdala Regulates Anxiety-Like Behavior and Contextual Fear Conditioning - PMC [pmc.ncbi.nlm.nih.gov]

The Core Mechanism of Action of BigLEN in Mice: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

BigLEN, a neuropeptide derived from the proSAAS precursor, has emerged as a key regulator of energy homeostasis and neuronal function in mice. Its mechanism of action is primarily mediated through the activation of the G protein-coupled receptor 171 (GPR171), a Gαi/o-coupled receptor. This interaction initiates a cascade of intracellular signaling events, leading to the modulation of feeding behavior, metabolism, and anxiety. This technical guide provides an in-depth overview of the core mechanism of action of BigLEN, presenting key quantitative data, detailed experimental protocols, and visual representations of the signaling pathways and experimental workflows involved in its characterization.

BigLEN and its Receptor: GPR171

The neuropeptide BigLEN (LENSSPQAPARRLLPP) has been identified as the endogenous ligand for the previously orphan receptor GPR171.[1][2][3] This receptor-ligand pairing is central to the physiological effects of BigLEN. The interaction is characterized by high affinity, with the four C-terminal amino acids of BigLEN being sufficient for receptor binding and activation.[1][2]

Quantitative Data: Binding Affinities and Potencies

The interaction between BigLEN and GPR171, as well as the potency of synthetic ligands, has been quantified through various in vitro assays. The following tables summarize the key quantitative data available.

| Ligand | Receptor | Assay Type | Parameter | Value | Reference |

| BigLEN (mouse) | GPR171 | Radioligand Binding | Kd | ~0.5 nM | [4] |

| BigLEN (rat) | GPR171 | Functional Assay | EC50 | 1.6 nM | [4] |

| MS21570 | GPR171 | Functional Assay | IC50 | 220 nM | [4][5] |

Table 1: Ligand-Receptor Interaction Data. This table summarizes the binding affinity (Kd) of mouse BigLEN and the functional potency (EC50 and IC50) of rat BigLEN and a GPR171 antagonist.

Signaling Pathways

Activation of GPR171 by BigLEN initiates intracellular signaling through the Gαi/o pathway.[1][6] This leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels.[1][6] Furthermore, BigLEN-GPR171 signaling has been shown to induce the phosphorylation of extracellular signal-regulated kinase 1 and 2 (ERK1/2).[1][3]

Caption: BigLEN signaling pathway through GPR171.

Experimental Protocols

The characterization of the BigLEN mechanism of action has relied on a variety of key in vitro and in vivo experiments. Detailed methodologies for these assays are provided below.

Radioligand Binding Assay

This assay is used to determine the binding affinity (Kd) of a ligand for its receptor.

-

Materials:

-

Cell membranes expressing GPR171

-

Radiolabeled BigLEN (e.g., [125I]Tyr-BigLEN)

-

Unlabeled BigLEN (for competition)

-

Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 1 mM EGTA, 0.1% BSA, pH 7.4)

-

Glass fiber filters

-

Scintillation counter

-

-

Protocol:

-

Incubate a fixed amount of membrane protein with increasing concentrations of radiolabeled BigLEN in binding buffer. For competition assays, incubate with a fixed concentration of radiolabeled BigLEN and increasing concentrations of unlabeled competitor.

-

Incubate at room temperature for a predetermined time to reach equilibrium.

-

Terminate the binding reaction by rapid filtration through glass fiber filters to separate bound from free radioligand.

-

Wash the filters rapidly with ice-cold wash buffer.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

Analyze the data using non-linear regression to determine Kd and Bmax (for saturation binding) or IC50 (for competition binding), which can be converted to Ki.

-

Caption: Workflow for a radioligand binding assay.

cAMP Accumulation Assay

This assay measures the ability of a ligand to modulate the intracellular levels of cyclic AMP.

-

Materials:

-

Cells expressing GPR171 (e.g., CHO-K1 or HEK293)

-

Forskolin (an adenylyl cyclase activator)

-

BigLEN or other test compounds

-

cAMP assay kit (e.g., HTRF, ELISA, or AlphaScreen)

-

Cell lysis buffer

-

-

Protocol:

-

Seed cells in a multi-well plate and allow them to attach overnight.

-

Pre-treat cells with the test compound (BigLEN) for a specified time.

-

Stimulate the cells with forskolin to induce cAMP production.

-

Lyse the cells to release intracellular cAMP.

-

Measure the cAMP concentration in the cell lysates using a commercial cAMP assay kit according to the manufacturer's instructions.

-

Data are typically normalized to the forskolin-only control to determine the percent inhibition of cAMP production.

-

ERK1/2 Phosphorylation Assay

This assay determines the effect of a ligand on the phosphorylation of ERK1/2.

-

Materials:

-

Cells expressing GPR171

-

BigLEN or other test compounds

-

Cell lysis buffer containing phosphatase and protease inhibitors

-

Primary antibodies against phosphorylated ERK1/2 (p-ERK) and total ERK1/2

-

Secondary antibody conjugated to a detectable enzyme (e.g., HRP)

-

Western blot equipment and reagents

-

-

Protocol:

-

Culture cells to an appropriate confluency and serum-starve them to reduce basal ERK phosphorylation.

-

Treat the cells with the test compound for various times.

-

Lyse the cells and collect the protein lysates.

-

Determine the protein concentration of each lysate.

-

Separate the proteins by SDS-PAGE and transfer them to a membrane.

-

Probe the membrane with the primary antibody against p-ERK, followed by the secondary antibody.

-

Detect the signal using an appropriate substrate.

-

Strip the membrane and re-probe with an antibody against total ERK to normalize for protein loading.

-

Quantify the band intensities to determine the fold change in ERK phosphorylation.

-

In Vivo Feeding Behavior and Metabolism Studies

These experiments assess the physiological effects of BigLEN on feeding and metabolism in mice.

-

Materials:

-

Male C57BL/6J mice

-

BigLEN or GPR171 modulators

-

Metabolic cages for monitoring food intake, water intake, and locomotor activity

-

Equipment for measuring body weight and composition

-

-

Protocol:

-

Acclimatize mice to individual housing in metabolic cages.

-

Administer BigLEN or a GPR171 modulator (e.g., via intracerebroventricular injection or peripheral administration).

-

Continuously monitor food and water intake, as well as locomotor activity, over a defined period (e.g., 24-48 hours).

-

Measure body weight at regular intervals.

-

At the end of the study, body composition (fat and lean mass) can be analyzed using techniques like DEXA or NMR.

-

Compare the metabolic parameters of the treated group to a vehicle-treated control group.

-

Conclusion

The BigLEN-GPR171 signaling system represents a significant pathway in the regulation of energy balance and neuronal function in mice. The Gαi/o-mediated inhibition of cAMP and activation of the ERK pathway are central to its mechanism of action. The experimental protocols detailed in this guide provide a framework for the continued investigation of this system and the development of novel therapeutics targeting GPR171 for metabolic and neurological disorders. The quantitative data and pathway visualizations serve as a foundational resource for researchers in the field.

References

- 1. GPR171 is a hypothalamic G protein-coupled receptor for BigLEN, a neuropeptide involved in feeding - PMC [pmc.ncbi.nlm.nih.gov]

- 2. GPR171 is a hypothalamic G protein-coupled receptor for BigLEN, a neuropeptide involved in feeding - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. medchemexpress.com [medchemexpress.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. biorxiv.org [biorxiv.org]

An In-depth Technical Guide to the Molecular Structure and Properties of BigLEN (mouse)

For Researchers, Scientists, and Drug Development Professionals

Abstract

BigLEN, an endogenous neuropeptide derived from the proSAAS precursor protein, has emerged as a significant regulator of physiological processes, including feeding, metabolism, anxiety, and pain. In mice, this 16-amino acid peptide, with the sequence LENSSPQAPARRLLPP, exerts its effects through high-affinity binding to the G protein-coupled receptor 171 (GPR171). This technical guide provides a comprehensive overview of the molecular structure and physicochemical properties of murine BigLEN, its signaling pathways, and detailed protocols for key experimental methodologies used in its study. The information presented herein is intended to serve as a valuable resource for researchers engaged in the investigation of the BigLEN-GPR171 system and its therapeutic potential.

Molecular Structure and Physicochemical Properties

BigLEN is a naturally occurring peptide fragment of the proSAAS protein.[1][2] Its molecular and physicochemical characteristics are summarized in the table below.

| Property | Value | Reference |

| Amino Acid Sequence | LENSSPQAPARRLLPP | [3] |

| Molecular Formula | C78H130N24O22 | [4][5] |

| Molecular Weight | 1756.03 Da | [4][5] |

| Theoretical Isoelectric Point (pI) | 11.58 | Calculated |

| Binding Affinity (Kd) to GPR171 | ~0.5 nM | [3][6] |

| Solubility | Soluble in water to 2 mg/ml | [4][5] |

The BigLEN-GPR171 Signaling Pathway

BigLEN acts as a potent and selective agonist for the G protein-coupled receptor, GPR171.[6] The binding of BigLEN to GPR171 initiates a signaling cascade through a Gαi/o protein-coupled mechanism.[3] This activation leads to downstream cellular responses, including the modulation of ERK1/2 phosphorylation.[3] The four C-terminal amino acids of BigLEN (LLPP) have been identified as sufficient for binding to and activating GPR171.[3][7]

The BigLEN-GPR171 signaling pathway is a critical component in the regulation of several physiological functions. In the hypothalamus, this system plays a significant role in the control of food intake and metabolism.[3][7] Furthermore, the expression of BigLEN and GPR171 in the basolateral amygdala suggests their involvement in modulating anxiety-like behaviors.[8] The pathway is also implicated in pain perception.

Experimental Protocols

The following sections provide detailed methodologies for key experiments commonly employed in the study of the BigLEN-GPR171 system.

Radioligand Binding Assay for GPR171

This protocol describes a filtration-based radioligand binding assay to determine the affinity of BigLEN for GPR171.

Materials:

-

Cell membranes expressing GPR171 (e.g., from mouse hypothalamus or Neuro2A cells)

-

[125I]Tyr-BigLEN (Radioligand)

-

Unlabeled BigLEN (Competitor)

-

Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl2, 0.1 mM EDTA, pH 7.4

-

Wash Buffer: Ice-cold Assay Buffer

-

96-well microplates

-

Glass fiber filters

-

Vacuum filtration apparatus

-

Gamma counter

Procedure:

-

Membrane Preparation: Homogenize mouse hypothalamus tissue or GPR171-expressing cells in ice-cold lysis buffer. Centrifuge the homogenate to pellet the membranes. Wash the pellet and resuspend in Assay Buffer. Determine protein concentration using a standard protein assay.

-

Assay Setup: In a 96-well plate, add in the following order:

-

Assay Buffer

-

A range of concentrations of unlabeled BigLEN.

-

A fixed concentration of [125I]Tyr-BigLEN (e.g., 0.1-10 nM).

-

Membrane suspension (10-50 µg of protein).

-

-

Incubation: Incubate the plate at 30°C for 60 minutes with gentle agitation.

-

Filtration: Terminate the incubation by rapid vacuum filtration through glass fiber filters pre-soaked in 0.3% polyethyleneimine.

-

Washing: Wash the filters three times with ice-cold Wash Buffer to remove unbound radioligand.

-

Counting: Measure the radioactivity retained on the filters using a gamma counter.

-

Data Analysis: Determine specific binding by subtracting non-specific binding (measured in the presence of a high concentration of unlabeled BigLEN) from total binding. Analyze the specific binding data using non-linear regression to calculate the dissociation constant (Kd) and the maximum number of binding sites (Bmax).

ERK1/2 Phosphorylation Assay

This protocol outlines a cell-based ELISA to measure the effect of BigLEN on ERK1/2 phosphorylation in Neuro2A cells.

Materials:

-

Neuro2A cells

-

BigLEN

-

Cell culture medium

-

Fixing solution (e.g., 4% formaldehyde)

-

Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

-

Blocking buffer (e.g., 5% BSA in PBS)

-

Primary antibodies: anti-phospho-ERK1/2 and anti-total-ERK1/2

-

HRP-conjugated secondary antibody

-

TMB substrate

-

Stop solution (e.g., 2N H2SO4)

-

96-well cell culture plates

-

Microplate reader

Procedure:

-

Cell Culture: Seed Neuro2A cells in a 96-well plate and grow to 80-90% confluency.

-

Serum Starvation: Serum-starve the cells for 4-6 hours to reduce basal ERK1/2 phosphorylation.

-

BigLEN Stimulation: Treat the cells with varying concentrations of BigLEN for 5-15 minutes at 37°C.

-

Fixation and Permeabilization: Fix the cells with fixing solution, followed by permeabilization with permeabilization buffer.

-

Blocking: Block non-specific binding sites with blocking buffer.

-

Antibody Incubation: Incubate the cells with primary antibodies against phospho-ERK1/2 and total ERK1/2, followed by incubation with an HRP-conjugated secondary antibody.

-

Detection: Add TMB substrate and incubate until a blue color develops. Stop the reaction with a stop solution.

-

Measurement: Read the absorbance at 450 nm using a microplate reader.

-

Data Analysis: Normalize the phospho-ERK1/2 signal to the total ERK1/2 signal to determine the relative change in ERK1/2 phosphorylation.

shRNA-mediated Knockdown of GPR171 in Mouse Hypothalamus

This protocol describes the use of lentiviral vectors expressing short hairpin RNA (shRNA) to specifically knockdown GPR171 expression in the mouse hypothalamus.

Materials:

-

Lentiviral vector containing shRNA targeting mouse GPR171

-

Packaging plasmids

-

HEK293T cells for virus production

-

Stereotaxic surgery apparatus

-

Anesthesia

-

Adult mice

Procedure:

-

Lentivirus Production: Co-transfect HEK293T cells with the GPR171-shRNA lentiviral vector and packaging plasmids. Collect the virus-containing supernatant 48-72 hours post-transfection. Concentrate and titer the virus.

-

Stereotaxic Surgery: Anesthetize the mouse and secure it in a stereotaxic frame.

-

Viral Injection: Drill a small hole in the skull above the target hypothalamic region. Lower a microinjection needle to the correct coordinates and slowly inject the lentiviral particles.

-

Recovery: Suture the incision and allow the mouse to recover for at least two weeks to allow for shRNA expression and target gene knockdown.

-

Validation of Knockdown: After the recovery period, sacrifice the mice and dissect the hypothalamus. Validate the knockdown of GPR171 expression using quantitative PCR (qPCR) to measure mRNA levels or Western blotting to measure protein levels.

Immunohistochemistry for GPR171 and proSAAS in Mouse Brain

This protocol details the immunofluorescent labeling of GPR171 and its precursor proSAAS in mouse brain sections.

Materials:

-

Mouse brain tissue, perfusion-fixed and sectioned

-

Primary antibodies: anti-GPR171 and anti-proSAAS raised in different species

-

Fluorescently-labeled secondary antibodies

-

Blocking solution (e.g., 10% normal serum, 0.3% Triton X-100 in PBS)

-

Antigen retrieval buffer (e.g., citrate buffer, pH 6.0)

-

Mounting medium with DAPI

-

Microscope slides

-

Fluorescence microscope

Procedure:

-

Tissue Preparation: Perfuse the mouse with 4% paraformaldehyde and post-fix the brain. Cryoprotect the brain in sucrose solution and section on a cryostat.

-

Antigen Retrieval: If necessary, perform antigen retrieval by heating the sections in antigen retrieval buffer.

-

Blocking and Permeabilization: Block non-specific binding and permeabilize the tissue with blocking solution.

-

Primary Antibody Incubation: Incubate the sections with a cocktail of primary antibodies against GPR171 and proSAAS overnight at 4°C.

-

Secondary Antibody Incubation: Wash the sections and incubate with a cocktail of appropriate fluorescently-labeled secondary antibodies for 1-2 hours at room temperature.

-

Counterstaining and Mounting: Counterstain the nuclei with DAPI and mount the sections on slides with mounting medium.

-

Imaging: Visualize and capture images using a fluorescence or confocal microscope.

Conclusion

BigLEN(mouse) is a neuropeptide with a well-defined molecular structure and significant physiological roles mediated through its interaction with the GPR171 receptor. The data and experimental protocols presented in this guide offer a foundational resource for researchers in neuroscience, pharmacology, and drug development. A thorough understanding of the molecular properties and signaling mechanisms of the BigLEN-GPR171 system is crucial for elucidating its full therapeutic potential in conditions such as obesity, anxiety disorders, and chronic pain. The provided methodologies will aid in the design and execution of experiments aimed at further unraveling the complexities of this important neuropeptide system.

References

- 1. file.glpbio.com [file.glpbio.com]

- 2. giffordbioscience.com [giffordbioscience.com]

- 3. GPR171 is a hypothalamic G protein-coupled receptor for BigLEN, a neuropeptide involved in feeding - PMC [pmc.ncbi.nlm.nih.gov]

- 4. rndsystems.com [rndsystems.com]

- 5. iscabiochemicals.com [iscabiochemicals.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. peptide.com [peptide.com]

- 8. The BigLEN-GPR171 Peptide Receptor System Within the Basolateral Amygdala Regulates Anxiety-Like Behavior and Contextual Fear Conditioning - PubMed [pubmed.ncbi.nlm.nih.gov]

The Physiological Role of BigLEN in Mice: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

BigLEN, a neuropeptide derived from the proSAAS precursor protein, and its cognate receptor, GPR171, have emerged as a significant signaling system in the physiological regulation of multiple processes in mice. This technical guide provides a comprehensive overview of the BigLEN-GPR171 axis, detailing its role in metabolism, feeding behavior, anxiety, and immune function. The information presented herein is intended to serve as a valuable resource for researchers and professionals involved in neuroscience, metabolic disorders, and drug development.

The BigLEN-GPR171 Signaling Axis

BigLEN, with the amino acid sequence LENSSPQAPARRLLPP, activates the G protein-coupled receptor GPR171.[1][2] This receptor is coupled to a Gαi/o protein, and its activation leads to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels.[3] Furthermore, the BigLEN-GPR171 pathway has been shown to suppress T-cell receptor-mediated signaling, highlighting its role in immune modulation.[4]

Signaling Pathway Diagram

Caption: BigLEN-GPR171 signaling pathway.

Physiological Roles of BigLEN in Mice

Regulation of Feeding and Metabolism

The BigLEN-GPR171 system plays a crucial role in the hypothalamic regulation of food intake and energy metabolism.[1][2] Studies have shown that this system is involved in orexigenic (appetite-stimulating) responses.

Quantitative Data on Feeding and Metabolism

| Experimental Model | Intervention | Key Findings | Reference |

| Wild-type Mice | shRNA-mediated knockdown of hypothalamic GPR171 | Increased food and water intake, locomotor activity, respiratory exchange ratio (RER), and heat production during the early night. | [1] |

| Food-deprived Mice | Neutralization of BigLEN with antibody | Nearly eliminated acute feeding. | [1][2] |

| Food-deprived Mice | Combination of GPR171 shRNA and BigLEN antibody neutralization | Nearly eliminated acute feeding. | [1][2] |

| proSAAS Knockout Mice | Genetic deletion of BigLEN precursor | Compensatory increase in GPR171 expression and signaling in the hypothalamus. | [1] |

Modulation of Anxiety and Fear

The BigLEN-GPR171 system is also implicated in the regulation of emotional behaviors, particularly anxiety and fear conditioning.[5][6] These effects are, at least in part, mediated through the basolateral amygdala (BLA).

Quantitative Data on Anxiety-like Behavior

| Experimental Model | Intervention | Behavioral Test | Key Findings | Reference |

| proSAAS Knockout Mice | Genetic deletion of BigLEN precursor | Elevated Plus Maze | Spent significantly less time in the open arms compared to wild-type littermates. | [7] |

| Wild-type Mice | Systemic administration of GPR171 antagonist (MS0021570_1) | Open Field Test | Increased time spent in the center of the open field. | [5] |

| Wild-type Mice | Intra-BLA administration of GPR171 antagonist (MS0021570_1) | Elevated Plus Maze | Non-significant increase in open arm time. | [5] |

| Wild-type Mice | Lentiviral-mediated knockdown of GPR171 in the BLA | Contextual Fear Conditioning | Reduced fear conditioning. | [5][6] |

Experimental Protocols

shRNA-Mediated Knockdown of Hypothalamic GPR171

Objective: To investigate the in vivo effects of reduced GPR171 expression in the hypothalamus on feeding and metabolism.

Methodology:

-

Virus Preparation: A lentivirus expressing a short hairpin RNA (shRNA) targeting GPR171 is prepared. A control virus expressing a scrambled shRNA is also prepared.

-

Animal Surgery: Adult male C57BL/6J mice are anesthetized and placed in a stereotaxic frame. A guide cannula is implanted, targeting the third ventricle.

-

Virus Injection: Following a recovery period, the GPR171 shRNA lentivirus or control virus is injected into the third ventricle.

-

Behavioral and Metabolic Monitoring: Two weeks post-injection, mice are placed in a Comprehensive Laboratory Animal Monitoring System (CLAMS) for continuous monitoring of food and water intake, locomotor activity, oxygen consumption, and carbon dioxide production.[1]

Experimental Workflow for GPR171 Knockdown

Caption: Workflow for GPR171 knockdown studies.

Ligand-Binding Assays

Objective: To characterize the binding of BigLEN to its receptor, GPR171.

Methodology:

-

Membrane Preparation: Membranes are prepared from mouse brain regions (e.g., hypothalamus) or cells expressing GPR171.

-

Radiolabeling: BigLEN is radiolabeled with Iodine-125 ([¹²⁵I]Tyr-BigLEN).

-

Binding Reaction: The prepared membranes are incubated with varying concentrations of [¹²⁵I]Tyr-BigLEN in the presence or absence of unlabeled competitor peptides (e.g., unlabeled BigLEN) to determine total and non-specific binding.

-

Separation and Counting: The bound and free radioligand are separated by filtration, and the radioactivity of the filters is counted using a gamma counter.

-

Data Analysis: Saturation and competition binding data are analyzed to determine the binding affinity (Kd) and receptor density (Bmax).[1]

Intracerebroventricular (ICV) Administration of BigLEN Antibody

Objective: To assess the effect of neutralizing endogenous BigLEN on food intake.

Methodology:

-

Animal Preparation: Mice are surgically implanted with a guide cannula directed into the lateral or third ventricle.

-

Fasting: Mice are fasted for a defined period (e.g., 12 hours) to induce a robust feeding response.

-

Antibody Infusion: A purified antibody against BigLEN or a control IgG is infused into the ventricle at a slow, controlled rate.

-

Food Intake Measurement: Following the infusion, pre-weighed food is provided, and the amount of food consumed is measured at various time points.[1]

Conclusion and Future Directions

The BigLEN-GPR171 signaling pathway is a multifaceted system with significant physiological roles in mice, particularly in the regulation of energy homeostasis and emotional behavior. The data and protocols presented in this guide offer a solid foundation for further investigation into this intriguing neuropeptide system. Future research should focus on elucidating the precise downstream signaling cascades activated by GPR171 in different neuronal populations and exploring the therapeutic potential of targeting this pathway for metabolic and psychiatric disorders. The development of more specific and potent small molecule agonists and antagonists for GPR171 will be instrumental in these endeavors.

References

- 1. GPR171 is a hypothalamic G protein-coupled receptor for BigLEN, a neuropeptide involved in feeding - PMC [pmc.ncbi.nlm.nih.gov]

- 2. GPR171 is a hypothalamic G protein-coupled receptor for BigLEN, a neuropeptide involved in feeding - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Identification of a small-molecule ligand that activates the neuropeptide receptor GPR171 and increases food intake - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The GPR171 pathway suppresses T cell activation and limits antitumor immunity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The BigLEN-GPR171 Peptide Receptor System Within the Basolateral Amygdala Regulates Anxiety-Like Behavior and Contextual Fear Conditioning - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The BigLEN-GPR171 Peptide Receptor System Within the Basolateral Amygdala Regulates Anxiety-Like Behavior and Contextual Fear Conditioning - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Mice lacking proSAAS display alterations in emotion, consummatory behavior and circadian entrainment - PMC [pmc.ncbi.nlm.nih.gov]

BigLEN(mouse) Receptor Binding Affinity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the binding characteristics of the mouse neuropeptide BigLEN to its cognate receptor, G protein-coupled receptor 171 (GPR171). The document details the quantitative binding affinities, comprehensive experimental protocols for assessing this interaction, and the downstream signaling pathways initiated by this binding event.

Quantitative Binding Affinity Data

The interaction between BigLEN and GPR171 is characterized by high affinity. The primary method for determining this has been through radioligand binding assays. The collated quantitative data from published studies are presented below.

| Ligand | Receptor | Assay Type | Radioligand | Preparation | Affinity Metric | Value (nM) | Reference |

| BigLEN (mouse) | GPR171 | Saturation Binding | [¹²⁵I]Tyr-BigLEN | Mouse Hypothalamic Membranes | Kd | ~0.5 | [1] |

| MS21570 | GPR171 | Competitive Binding | Not Specified | Not Specified | IC₅₀ | 220 | [2] |

| BigLEN (rat) | GPR171 | Functional Assay | Not Specified | Not Specified | EC₅₀ | 1.6 | [2] |

Note: The four C-terminal amino acids of BigLEN are sufficient for both binding to and activation of GPR171[1].

Experimental Protocols

The following sections detail the methodologies for key experiments used to characterize the BigLEN-GPR171 interaction.

Radioligand Binding Assay

This protocol is based on the methods described in the study that identified GPR171 as the BigLEN receptor[1].

Objective: To determine the binding affinity (Kd) of BigLEN for GPR171 in mouse hypothalamic membranes using a saturation binding assay with [¹²⁵I]Tyr-BigLEN.

Materials:

-

Mouse hypothalamic membranes (100 µg per reaction)

-

[¹²⁵I]Tyr-BigLEN (radioligand)

-

Unlabeled BigLEN (for determining non-specific binding)

-

Binding Buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM CaCl₂, 0.1% BSA, pH 7.4)

-

Wash Buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4)

-

Glass fiber filters (e.g., Whatman GF/C)

-

Scintillation fluid

-

Scintillation counter

Procedure:

-

Membrane Preparation: Homogenize mouse hypothalami in ice-cold buffer and prepare a crude membrane fraction by differential centrifugation. Resuspend the final membrane pellet in binding buffer. Determine protein concentration using a standard method (e.g., BCA assay).

-

Assay Setup: In a 96-well plate, set up the following reactions in triplicate:

-

Total Binding: Add 100 µg of hypothalamic membranes and varying concentrations of [¹²⁵I]Tyr-BigLEN (e.g., 0-10 nM).

-

Non-specific Binding: Add 100 µg of hypothalamic membranes, the same varying concentrations of [¹²⁵I]Tyr-BigLEN, and a high concentration of unlabeled BigLEN (e.g., 1 µM).

-

-

Incubation: Incubate the plate at room temperature for a predetermined time (e.g., 60-90 minutes) to reach equilibrium.

-

Termination of Binding: Rapidly terminate the binding reaction by vacuum filtration through glass fiber filters.

-

Washing: Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

-

Quantification: Place the filters in vials with scintillation fluid and measure the radioactivity using a scintillation counter.

-

Data Analysis:

-

Calculate Specific Binding by subtracting the non-specific binding from the total binding at each radioligand concentration.

-

Plot the specific binding data against the concentration of [¹²⁵I]Tyr-BigLEN.

-

Analyze the resulting saturation curve using non-linear regression (e.g., one-site binding model) to determine the dissociation constant (Kd) and the maximum number of binding sites (Bmax).

-

[³⁵S]GTPγS Binding Assay

This functional assay measures the activation of G proteins coupled to the receptor upon ligand binding.

Objective: To assess the functional activation of GPR171 by BigLEN through the measurement of [³⁵S]GTPγS binding to G proteins.

Materials:

-

Mouse hypothalamic membranes

-

BigLEN

-

[³⁵S]GTPγS (non-hydrolyzable GTP analog)

-

GDP

-

Assay Buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4)

Procedure:

-

Membrane and Ligand Incubation: Pre-incubate hypothalamic membranes with varying concentrations of BigLEN in the assay buffer containing GDP.

-

Initiation of Reaction: Add [³⁵S]GTPγS to initiate the binding reaction.

-

Incubation: Incubate at 30°C for a defined period (e.g., 60 minutes).

-

Termination and Filtration: Terminate the reaction by rapid filtration through glass fiber filters.

-

Washing: Wash the filters with ice-cold buffer.

-

Quantification: Measure the filter-bound radioactivity using a scintillation counter.

-

Data Analysis: Plot the amount of [³⁵S]GTPγS bound against the concentration of BigLEN to determine the potency (EC₅₀) and efficacy of receptor activation.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the BigLEN-GPR171 signaling pathway and a typical experimental workflow for a competitive binding assay.

BigLEN-GPR171 Signaling Pathway

BigLEN binding to GPR171, a Gαi/o-coupled receptor, initiates a signaling cascade that leads to the inhibition of adenylyl cyclase and modulation of other downstream effectors.

References

The BigLEN/GPR171 Signaling Pathway: A Technical Guide for Researchers

An In-depth Examination of a Novel Neuropeptide System in Neuromodulation and Beyond